N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)butanamide
Description
N-Benzyl-4-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)butanamide is a synthetic small molecule characterized by a benzothiazole core substituted with a 5-methoxy group, a 4-fluorophenylsulfonyl moiety, and an N-benzyl butanamide side chain.
Properties
IUPAC Name |
N-benzyl-4-(4-fluorophenyl)sulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4S2/c1-32-20-11-14-23-22(16-20)27-25(33-23)28(17-18-6-3-2-4-7-18)24(29)8-5-15-34(30,31)21-12-9-19(26)10-13-21/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXLZTZCHHTAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)butanamide is a synthetic compound with a complex structure that combines several functional groups, including a benzyl group, a sulfonyl group, and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be broken down as follows:
- Benzyl Group : Enhances lipophilicity and may improve membrane permeability.
- Sulfonyl Group : Known for its role in nucleophilic substitution reactions and potential interactions with biological targets.
- Thiazole Moiety : Often associated with various pharmacological properties, including antimicrobial and anticancer activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thiazole rings have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the 4-fluorophenyl group may enhance the compound's binding affinity to cancer-related targets, thereby increasing its efficacy .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Thiazole derivatives are often explored for their ability to combat bacterial and fungal infections. Preliminary tests have shown that similar compounds can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound likely involves interaction with specific molecular targets, including enzymes or receptors associated with cancer cell growth or microbial resistance. The sulfonamide group can participate in enzyme inhibition, while the thiazole moiety may interact with DNA or RNA, disrupting essential cellular processes .
Research Findings and Case Studies
A study conducted on similar compounds demonstrated that modifications in the thiazole structure significantly influenced their biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced anticancer effects compared to their electron-donating counterparts. This suggests that the electronic properties of substituents play a crucial role in determining the biological efficacy of thiazole derivatives .
Comparative Table of Biological Activities
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains sulfonamide and thiazole groups | Anticancer, Antimicrobial |
| 4-(6-amino-3,5-dicyano...) | Thiazole ring; varied substitutions | Anticonvulsant |
| N-(5-methyl-4-phenylthiazol...) | Thiazole ring; varied substitutions | Anticancer |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituents on the benzothiazole ring, sulfonyl groups, and side chains. Key examples include:
Substituent Analysis:
- Benzothiazole Modifications: The 5-methoxy group in the target compound enhances electron density on the benzothiazole ring compared to 4-methyl () or unsubstituted analogs (). This may improve binding to hydrophobic pockets in biological targets .
Sulfonyl Group Variations :
- 4-Fluorophenylsulfonyl (Target, ) offers a balance of electronegativity and lipophilicity, favoring membrane permeability.
- Methylsulfonyl () and 2,4-dichlorophenylsulfonyl () groups exhibit distinct electronic profiles; the latter’s electron-withdrawing nature may enhance stability in acidic environments .
Side Chain Differences :
Physicochemical and Analytical Data
- NMR/HRMS Characterization : Analogs in were confirmed via ¹H/¹³C NMR and HRMS, with carbonyl peaks (~1660–1680 cm⁻¹ in IR) and sulfonamide S=O stretches (~1250 cm⁻¹). The target compound’s 5-methoxy group would produce distinct NMR signals (e.g., δ 3.8–4.0 ppm for OCH₃) .
- Solubility : The 4-fluorophenylsulfonyl group likely improves solubility in polar aprotic solvents compared to methylsulfonyl analogs (), though the N-benzyl group may counterbalance this by increasing hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
